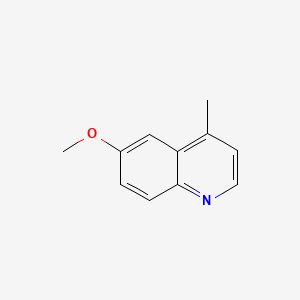

6-Methoxy-4-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-12-11-4-3-9(13-2)7-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVGYFIYXWVPQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961398 | |

| Record name | 6-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41037-26-7 | |

| Record name | 6-Methoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41037-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-4-methylquinoline Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-4-methylquinoline (CAS Number: 41037-26-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Methoxy-4-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document explores its chemical properties, synthesis, spectroscopic profile, and applications, offering field-proven insights for professionals in drug discovery and development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] This nitrogen-containing heterocyclic aromatic compound has demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This compound, as a substituted quinoline, is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 41037-26-7 | [2] |

| Molecular Formula | C₁₁H₁₁NO | [2] |

| Molecular Weight | 173.21 g/mol | [2] |

| Melting Point | 52 °C | [3] |

| Appearance | White to Almost white powder to crystal | - |

| Solubility | Information not widely available, but likely soluble in organic solvents like ethanol, DMSO, and DMF. |

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for quinoline ring formation. The Doebner-von Miller reaction provides a classic and effective approach. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[4]

Doebner-von Miller Synthesis: A Step-by-Step Protocol

A detailed experimental protocol for the synthesis of this compound is provided in the patent literature (WO2007060685A1). This method utilizes 4-methoxyaniline and methyl vinyl ketone as key starting materials.

Reaction Scheme:

A representative Doebner-von Miller synthesis of this compound.

Experimental Protocol:

-

Step 1: Initial Reaction Setup

-

To a stirred solution of 4-methoxyaniline (1g, 8.1 mmol) in acetic acid (10 ml), add activated "silferc" (1.3g, ferric chloride 8.1 mmol) under a nitrogen atmosphere.

-

-

Step 2: Addition of α,β-Unsaturated Ketone

-

Stir the reaction mixture for 5 minutes.

-

Slowly add methyl vinyl ketone (MVK) (0.62g, 8.9 mmol) over a period of 15 minutes.

-

-

Step 3: Heating and Cyclization

-

Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.

-

Add anhydrous zinc chloride (1.1g, 8.1 mmol) to the mixture.

-

Reflux the reaction for an additional two hours.

-

-

Step 4: Work-up and Isolation

-

Cool the reaction mixture and filter to remove any solids.

-

Basify the filtrate with a 10% sodium hydroxide (NaOH) solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 ml).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield the final product.

-

Mechanistic Insights: The Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is a subject of discussion but is generally understood to proceed through a series of key steps. A proposed mechanism involves a fragmentation-recombination pathway.[5]

A simplified mechanistic pathway of the Doebner-von Miller reaction.

The reaction is initiated by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step involves an oxidation of the dihydroquinoline to the aromatic quinoline product. The exact nature of the oxidizing species can vary depending on the reaction conditions.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, data from closely related analogs provide valuable insights for interpretation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline core, a singlet for the methyl group at the 4-position, and a singlet for the methoxy group at the 6-position. The aromatic region will display a complex splitting pattern due to the coupling between adjacent protons. Based on data for similar 6-methoxyquinoline derivatives, the chemical shifts (δ) in CDCl₃ are anticipated to be in the following ranges:[6]

-

CH₃ (at C4): ~2.5 ppm (singlet)

-

OCH₃ (at C6): ~3.9 ppm (singlet)

-

Aromatic Protons: 7.0 - 8.8 ppm (multiplets and doublets)

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating methoxy group and the electron-withdrawing nitrogen atom in the quinoline ring. Predicted chemical shifts based on analogs are:[6]

-

CH₃ (at C4): ~18 ppm

-

OCH₃ (at C6): ~55 ppm

-

Aromatic and Heteroaromatic Carbons: 100 - 160 ppm

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 173, corresponding to its molecular weight.[7] Fragmentation patterns would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 158, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 130.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

C-H stretching (aromatic): ~3050-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=N and C=C stretching (aromatic ring): ~1500-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹ and ~1030 cm⁻¹

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of a variety of target molecules with potential biological activity.

-

Pharmaceutical Drug Discovery: The quinoline nucleus is a well-established pharmacophore.[1] This compound can be used as a starting material for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders.

-

Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. Derivatives of this compound can be designed and synthesized to act as fluorescent probes for biological imaging and sensing applications.

-

Antimicrobial Research: Quinolone and quinoline derivatives have a long history as antimicrobial agents. This compound can be a precursor for the synthesis of new antibacterial and antifungal compounds.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in various scientific disciplines. Its synthesis via the Doebner-von Miller reaction is a well-established and efficient method. A comprehensive understanding of its physicochemical and spectroscopic properties is crucial for its effective utilization in the design and synthesis of novel compounds for drug discovery, materials science, and other research applications. This guide provides a foundational understanding to aid researchers and scientists in their work with this important chemical entity.

References

- 1. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]

- 2. Quinoline, 6-methoxy-4-methyl- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. iipseries.org [iipseries.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

physical characteristics of 6-Methoxy-4-methylquinoline

An In-depth Technical Guide to the Physical Characteristics of 6-Methoxy-4-methylquinoline

This guide provides a comprehensive overview of the essential physical and spectroscopic properties of this compound (CAS No. 41037-26-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical insights into the experimental determination and interpretation of these characteristics. The structure of this guide is tailored to logically present the identity, purity, and structural attributes of the compound, reflecting a standard workflow in chemical characterization.

Core Physicochemical Identity

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry and materials science.[1] Its foundational properties, which dictate its handling, storage, and reactivity, are summarized below. The compound typically appears as a white to almost white crystalline powder.[2]

| Property | Value | Source(s) |

| CAS Number | 41037-26-7 | [3][4] |

| Molecular Formula | C₁₁H₁₁NO | [3][4] |

| Molecular Weight | 173.21 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 51 - 54 °C | [2][4] |

| Boiling Point | 301.3 °C at 760 mmHg; 158 °C at 10 mmHg | [2][3] |

Melting Point Analysis: A Criterion for Purity

The melting point is a critical physical property for assessing the purity of a crystalline solid. A sharp, narrow melting range, typically 0.5-1.5°C, is indicative of a pure compound.[5] Impurities will depress the melting point and broaden the melting range.[6][7] For this compound, a reported melting point of 51-54°C suggests that a high-purity sample should melt consistently within this narrow window.[2]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a fundamental and widely used technique for accurate melting point determination.[8]

Causality and Experimental Insight: This protocol is designed to ensure uniform and controlled heating, which is paramount for obtaining a reproducible melting range. The initial rapid heating phase efficiently locates an approximate melting temperature, while the subsequent slow ramp (1-2°C/minute) is crucial for allowing the system to remain in thermal equilibrium, providing the precision needed to observe the onset and completion of melting accurately.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding the crystals on a watch glass with a spatula is effective.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of material (1-2 mm in height) is sufficient.[5]

-

Sample Compaction: Compact the sample at the bottom of the sealed capillary tube by tapping the tube or by dropping it through a long glass tube.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Approximate Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20°C/minute) to find a rough estimate of the melting point.[5]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the estimated melting point. Prepare a new sample and heat at a slow rate of 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Workflow for Melting Point Determination```dot

Caption: Solubility Characterization Flowchart.

Spectroscopic Signature: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation. The combined data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) creates a unique molecular fingerprint.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. F[9]or this compound, the spectrum is expected to be complex but show several characteristic peaks.

-

Aromatic C-H Stretch: A weak to medium band will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹), which is characteristic of C-H bonds on an aromatic ring. *[10][11] Aliphatic C-H Stretch: Bands corresponding to the methyl (-CH₃) and methoxy (-OCH₃) groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C and C=N Ring Stretching: A series of medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the quinoline aromatic ring system. *[12][13] C-O Stretch: A strong band corresponding to the aryl-alkyl ether linkage of the methoxy group is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

-

C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ "fingerprint" region can help confirm the substitution pattern on the aromatic ring.

[13]#### 4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Substituents on the quinoline ring significantly alter the electronic environment, causing predictable shifts in NMR signals.

[14]* ¹H NMR:

- Aromatic Protons (5H): The protons on the quinoline ring will appear in the downfield region, typically between δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will be complex due to the fused ring system.

- Methoxy Protons (3H): A sharp singlet is expected around δ 3.9-4.0 ppm, characteristic of an -OCH₃ group attached to an aromatic ring. [15] * Methyl Protons (3H): A sharp singlet corresponding to the C4-methyl group will appear in the upfield region, likely around δ 2.3-2.7 ppm.

-

¹³C NMR:

-

Aromatic Carbons (9C): The carbon atoms of the quinoline ring will resonate in the δ 110-160 ppm range. T[13]he carbon attached to the methoxy group will be significantly shielded.

-

Methoxy Carbon (1C): The -OCH₃ carbon will appear as a distinct signal around δ 55-60 ppm.

-

Methyl Carbon (1C): The C4-methyl carbon will appear in the upfield region, typically around δ 15-25 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule. For heterocyclic compounds, the molecular ion peak is often prominent.

[16]* Molecular Ion (M⁺): The electron ionization (EI) mass spectrum of this compound will show a strong molecular ion peak at an m/z (mass-to-charge ratio) of 173, corresponding to its molecular weight. *[3] Fragmentation: Common fragmentation pathways for quinoline derivatives may include the loss of a methyl radical (•CH₃) from the C4 position or the methoxy group, leading to fragment ions at m/z 158. Further fragmentation of the ring system can also occur, providing additional structural information.

References

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 41037-26-7 | this compound - Synblock [synblock.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 8. westlab.com [westlab.com]

- 9. azooptics.com [azooptics.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study [mdpi.com]

- 16. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

The Solubility Profile of 6-Methoxy-4-methylquinoline: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 6-methoxy-4-methylquinoline, a key heterocyclic compound with significant potential in medicinal chemistry. As a crucial parameter influencing bioavailability and formulation, a thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals. This document delves into the physicochemical properties of this compound, the theoretical principles governing its solubility, and detailed experimental protocols for its determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for its evaluation, including an estimated solubility profile based on the properties of structurally analogous compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and natural products.[1] Their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point of extensive research.[2] this compound, in particular, is a valuable scaffold in the synthesis of more complex molecules with potential therapeutic applications. Understanding its solubility is a critical first step in harnessing its full potential, as it directly impacts formulation strategies, dosage form design, and ultimately, the in vivo performance of any drug candidate derived from it.[3] Low solubility can lead to unpredictable results in in vitro assays and poor bioavailability, hindering the drug development process.[4]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [5] |

| Molecular Weight | 173.214 g/mol | [5] |

| Melting Point | 52 °C | [5] |

| Boiling Point | Not Available | [5] |

| Density | Not Available | [5] |

| Appearance | Likely a solid at room temperature | [2] |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in each other.

Polarity and Intermolecular Forces

The polarity of this compound is influenced by the presence of the nitrogen atom in the quinoline ring and the methoxy group. The nitrogen atom introduces a dipole moment, making the molecule polar. The methoxy group, with its oxygen atom, can also participate in hydrogen bonding as an acceptor. These features suggest that this compound will be more soluble in polar solvents that can engage in dipole-dipole interactions and hydrogen bonding.

A study on the dipole moment of the related compound 6-methoxyquinoline indicated a higher dipole moment in the excited state compared to the ground state, suggesting a charge transfer character which contributes to its polarity.[7]

Hansen Solubility Parameters (HSP)

Estimated Solubility Profile of this compound

In the absence of direct experimental data, an estimated solubility profile can be constructed based on the known properties of this compound and the solubility of structurally similar compounds. For instance, the related compound 6-methoxy-4-methylquinolin-2-ol is reported to be soluble in alcohol, ether, benzene, and carbon disulfide.[2] Given the structural similarities, it is reasonable to infer a similar qualitative solubility pattern for this compound.

Table of Estimated Solubility:

| Solvent Class | Representative Solvents | Estimated Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen and methoxy oxygen of the solute, and the polar nature of both solute and solvent is compatible. |

| Ketones | Acetone | Moderate to High | Acetone is a polar aprotic solvent that can engage in dipole-dipole interactions with this compound. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and can act as a hydrogen bond acceptor. |

| Ethers | Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity is compatible. |

| Halogenated Hydrocarbons | Dichloromethane | Moderate | Dichloromethane is a polar aprotic solvent that can engage in dipole-dipole interactions. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | While the quinoline ring is aromatic, the overall polarity of the molecule may limit its solubility in nonpolar aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the polar solute and nonpolar solvent will likely result in poor solubility. |

| Water | Low | The presence of the large, nonpolar quinoline ring system is expected to dominate over the polar functional groups, leading to low aqueous solubility. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Glass vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Add a known volume of each selected organic solvent to the respective vials. Ensure there is undissolved solid material at the bottom of each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[7] The concentration of the dissolved compound should be monitored over time to confirm that a plateau has been reached.[7]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution.

-

Diagram of the Shake-Flask Method Workflow:

References

An Enduring Legacy: A Technical Guide to the Discovery and History of Quinoline Derivatives

Introduction

The quinoline scaffold, a simple fusion of a benzene and a pyridine ring, represents one of the most prolific and enduring privileged structures in medicinal chemistry. Its journey from a coal tar byproduct to the nucleus of front-line therapeutics is a narrative of serendipity, systematic synthesis, and the relentless pursuit of treating human disease. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, the quinoline ring system quickly became a focal point of intense synthetic and pharmacological investigation[1][2][3][4]. This technical guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and the synthetic evolution of quinoline derivatives. It details the progression from foundational synthetic methods to their establishment as potent agents against malaria and bacterial infections, serving as a vital resource for professionals in drug discovery and development.

Part 1: The Dawn of Quinoline Chemistry: Isolation and Foundational Syntheses

The story of quinoline begins not in a pharmacology lab, but in the industrial world of the 19th century.

Discovery and Structural Elucidation

In 1834, the German chemist Friedlieb Ferdinand Runge, while analyzing the complex mixture of organic compounds in coal tar, isolated a substance he named "leukol" (white oil)[5]. Almost a decade later, in 1842, Charles Gerhardt obtained a similar compound by distilling the natural alkaloid quinine with a strong base, which he called "Chinolein" or "quinoline"[5]. It was later confirmed by August Hoffmann that these two substances were, in fact, identical[5]. The correct bicyclic structure, a fusion of a benzene and pyridine ring, was proposed by August Kekulé in 1869, providing the theoretical framework necessary for chemists to begin designing synthetic routes to this intriguing new scaffold[2].

The Classical Era of Synthesis

The late 19th century saw the development of several named reactions that became the cornerstones of quinoline chemistry. These methods allowed for the large-scale production of quinoline and its derivatives, moving beyond the reliance on coal tar isolation and enabling systematic investigation into their properties[2][3].

The Skraup Synthesis (1880)

Discovered by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for synthesizing the parent quinoline ring[3][6]. The reaction is a vigorous, acid-catalyzed condensation of an aromatic amine (like aniline) with glycerol, in the presence of a dehydrating agent (concentrated sulfuric acid) and an oxidizing agent (traditionally nitrobenzene)[2][3][6].

The causality behind this one-pot reaction is a cascade of classical organic transformations. The sulfuric acid first dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. The aniline then undergoes a Michael-type conjugate addition to the acrolein. This is followed by an acid-catalyzed cyclization and, finally, oxidation by nitrobenzene to yield the aromatic quinoline ring[6].

Experimental Protocol: Classical Skraup Synthesis of Quinoline [6]

-

Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, cautiously add 100 mL of concentrated sulfuric acid to 38 g of aniline and 120 g of glycerol.

-

Moderation: Add 25 g of ferrous sulfate heptahydrate. This is not a catalyst but a crucial moderator to temper the highly exothermic nature of the reaction.

-

Addition of Oxidant: Slowly and carefully add 65 g of nitrobenzene to the mixture with gentle swirling.

-

Heating: Heat the mixture gently in a fume hood. Once the reaction begins (indicated by vigorous boiling), remove the heat source immediately. The reaction is self-sustaining for a period.

-

Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours to ensure completion.

-

Workup: Allow the mixture to cool. Dilute with water and steam distill to separate the quinoline and unreacted nitrobenzene from the non-volatile residue.

-

Purification: The distillate is neutralized with sodium hydroxide. The quinoline layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried and the solvent is removed. The crude quinoline is then purified by distillation.

The Combes Quinoline Synthesis (1888)

Reported by Alphonse Combes in 1888, this method provides a route to 2,4-substituted quinolines[7][8]. It involves the acid-catalyzed condensation of an aniline with a β-diketone[3][7][9][10]. The choice of a β-diketone substrate is a key differentiator from other classical methods, allowing for direct installation of substituents at the 2- and 4-positions of the quinoline core[7].

The reaction proceeds via the formation of a Schiff base intermediate from the aniline and one of the ketone functionalities. This is followed by an acid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) and subsequent dehydration to yield the final substituted quinoline product[7].

Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline [3]

-

Condensation: Mix equimolar amounts of aniline and acetylacetone (a β-diketone) in a flask. The reaction to form the enamine intermediate is often spontaneous and exothermic.

-

Cyclization: Slowly and with cooling, add the mixture to an excess of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Heating: Heat the reaction mixture, typically at 100-120°C, for 2-3 hours to drive the cyclization and dehydration steps.

-

Workup: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a strong base (e.g., concentrated sodium hydroxide solution) until alkaline.

-

Extraction & Purification: The precipitated product is collected by filtration or extracted with an appropriate organic solvent. The crude product can then be purified by recrystallization or chromatography.

Caption: Foundational workflows for quinoline synthesis.

Other significant classical methods developed during this era include the Doebner-von Miller , Conrad-Limpach , and Friedländer syntheses, each offering unique pathways to differently substituted quinoline derivatives and collectively forming the bedrock of quinoline chemistry[3][11][12].

Part 2: The Antimalarial Revolution: From Bark to Benchtop

The first and most profound therapeutic impact of the quinoline scaffold was in the fight against malaria.

Quinine: The Natural Blueprint

Long before its chemical structure was known, the bark of the South American cinchona tree was used to treat fevers[13]. Jesuit missionaries observed its use by native populations in Peru in the 17th century and brought it to Europe, where it became known as "Jesuit's bark"[14][15][16]. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid and named it quinine [13][17]. For centuries, quinine was the only effective treatment for malaria, marking the first successful use of a chemical compound to treat an infectious disease[14][17]. It remained the mainstay of malaria therapy until the development of more effective synthetic antimalarials in the 1920s and beyond[14].

The Synthetic Champions: 4-Aminoquinolines

The strategic importance of quinine, particularly during wartime, drove intense research into synthetic alternatives. This led to the golden age of quinoline-based antimalarial drug discovery.

Chloroquine

In 1934, scientists at the German company Bayer synthesized a 4-aminoquinoline compound they named Resochin[13]. However, it was initially deemed too toxic and set aside. During World War II, the need for antimalarials became critical, and American researchers, after screening over 14,000 compounds, independently developed a slightly modified version of a captured German drug, which they called chloroquine [13][18]. It was only later that they realized chloroquine and the supposedly toxic Resochin were identical[13].

Approved for medical use in 1946, chloroquine was more effective and had fewer side effects than previous drugs[18]. It quickly became the first-line treatment for malaria worldwide and a cornerstone of the WHO's global malaria eradication campaign in the 1950s[13][18].

Hydroxychloroquine

In the 1940s, to improve upon the safety profile of chloroquine, researchers made a slight structural modification, adding a hydroxyl group to one of the N-ethyl substituents on the side chain. This created hydroxychloroquine , which was found to be less toxic than its parent compound[19][20]. It was approved for medical use in 1955 and demonstrated similar efficacy against malaria[19].

Targeting the Liver: 8-Aminoquinolines

While 4-aminoquinolines were highly effective against the blood stages of the malaria parasite, they could not eliminate the dormant liver forms (hypnozoites) of Plasmodium vivax and P. ovale, which cause relapsing infections. This critical therapeutic gap was filled by the 8-aminoquinoline class.

Primaquine

Synthesized in 1946 in the USA, primaquine remains the most important member of this class[21][22]. It was developed as part of a WWII-era program to find drugs that could protect soldiers from the relapsing malaria prevalent in the Pacific theater[23][24]. Approved for use in 1952, primaquine's unique ability is to kill the hypnozoites in the liver, thus providing a "radical cure" for P. vivax and P. ovale infections[21][25]. It is also active against the gametocyte stages of all malaria species, making it useful for blocking transmission of the disease[21][25].

Mechanism of Action and the Rise of Resistance

The primary mechanism of action for quinoline antimalarials like chloroquine is the disruption of heme detoxification in the parasite[26][27]. Inside an infected red blood cell, the malaria parasite digests the host's hemoglobin, releasing large quantities of toxic free heme[27][28]. The parasite protects itself by polymerizing this heme into an inert, crystalline substance called hemozoin (also known as malaria pigment)[28][29].

Chloroquine, a weak base, accumulates to high concentrations within the parasite's acidic food vacuole[26]. There, it binds to heme, forming a complex that caps the growing hemozoin crystal[29]. This prevents further polymerization, leading to a buildup of toxic free heme that ultimately kills the parasite[26][28].

Caption: Mechanism of action for quinoline antimalarials.

Unfortunately, the widespread use of chloroquine led to the emergence and spread of resistant P. falciparum strains, first noted in the late 1950s[13][14]. This resistance rendered the drug ineffective in many parts of the world, a major setback in the global fight against malaria[30].

Part 3: A New Frontier: The Quinolone Antibacterials

In a remarkable example of scientific serendipity, the quest for better antimalarials inadvertently opened a new chapter in antibacterial therapy.

An Accidental Discovery: Nalidixic Acid

In 1962, while attempting to synthesize chloroquine, chemist George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a by-product[31][32]. This compound, 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, showed modest antibacterial activity[33]. This discovery spurred further investigation, leading to the synthesis of nalidixic acid , which, while technically a naphthyridine, is universally considered the first of the quinolone antibiotics[31][32][33].

Introduced clinically in 1967, nalidixic acid had a narrow spectrum of activity, primarily against Gram-negative bacteria, and was used mainly for treating urinary tract infections (UTIs)[32][34]. Its mechanism of action was novel: it inhibited bacterial DNA gyrase, an essential enzyme for DNA replication[35].

The Fluoroquinolone Revolution

The true potential of the quinolones was unlocked in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position of the core structure. This single modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties, giving rise to the fluoroquinolones [32][34]. This class of antibiotics evolved through distinct "generations," each offering broader activity.

| Generation | Key Structural Feature | Spectrum of Activity | Representative Drugs |

| First | Basic quinolone/naphthyridine core | Narrow: Primarily Gram-negative enteric bacteria. Used for UTIs. | Nalidixic acid, Cinoxacin[31] |

| Second | C-6 Fluoro group | Expanded: Excellent Gram-negative, some Gram-positive, and atypical coverage. | Ciprofloxacin, Norfloxacin[31][32] |

| Third | Modifications to side chains | Further improved Gram-positive (especially Streptococcus pneumoniae) and atypical coverage. | Levofloxacin, Gatifloxacin |

| Fourth | Bulky C-8 substituent | Broadest spectrum: Excellent Gram-positive, Gram-negative, and anaerobic coverage. | Moxifloxacin, Trovafloxacin |

Dual-Target Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two critical bacterial enzymes known as topoisomerases: DNA gyrase and topoisomerase IV [35].

-

DNA gyrase is essential for introducing negative supercoils into bacterial DNA, a process required to relieve torsional strain during DNA replication and transcription.

-

Topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into new cells.

By forming a stable complex with the enzyme and the cleaved DNA, fluoroquinolones trap the enzymes in their active state, leading to double-strand breaks in the bacterial chromosome and subsequent cell death[32].

Caption: Dual-target mechanism of fluoroquinolone antibiotics.

Part 4: Modern Perspectives and Future Directions

The quinoline scaffold remains a highly active area of research. Modern investigations focus on refining structure-activity relationships (SAR), developing greener synthetic methods, and exploring new therapeutic applications.

Structure-Activity Relationship (SAR) Insights

Decades of research have yielded critical insights into how specific structural modifications impact biological activity:

-

Antimalarials: For 4-aminoquinolines like chloroquine, the presence of a chlorine atom at the 7-position is essential for high potency. Modifications to the dialkylaminoalkyl side chain at the 4-position significantly influence activity, toxicity, and pharmacokinetic properties[36].

-

Antibacterials: For fluoroquinolones, the C-6 fluorine atom is critical for gyrase inhibition and broad-spectrum activity. The substituent at the N-1 position influences potency and pharmacokinetics, while the group at the C-7 position modulates the spectrum of activity and target preference (DNA gyrase vs. Topoisomerase IV)[33].

Modern Synthetic Approaches

While the classical named reactions are foundational, modern organic synthesis has introduced more efficient and environmentally friendly methods. These include multicomponent reactions (MCRs), which allow for the construction of complex quinoline derivatives in a single step, and the use of novel catalysts (including metal- and organocatalysts) to improve yields and reduce waste[11][37][38]. Microwave-assisted synthesis has also been employed to shorten reaction times and improve efficiency for classical reactions like the Skraup and Friedlander syntheses[11].

Expanding Therapeutic Horizons

The versatility of the quinoline nucleus continues to be explored for a wide range of diseases. Researchers are actively investigating quinoline derivatives as potential anticancer, antiviral, anti-inflammatory, antifungal, and neuroprotective agents, ensuring that this remarkable scaffold will remain at the forefront of medicinal chemistry for the foreseeable future[12][37][39].

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynce.com [biosynce.com]

- 3. iipseries.org [iipseries.org]

- 4. noveltyjournals.com [noveltyjournals.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. Combes synthesis of quinolines [quimicaorganica.org]

- 11. tandfonline.com [tandfonline.com]

- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 14. Quinine, an old anti-malarial drug in a modern world: role in the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. civilwarmed.org [civilwarmed.org]

- 16. pharmakina.com [pharmakina.com]

- 17. Quinine - Wikipedia [en.wikipedia.org]

- 18. malariatreatment.isglobal.org [malariatreatment.isglobal.org]

- 19. Hydroxychloroquine and Malaria: a Lifelong Battle | THE VASQUEZ CLINIC [vasquezclinic.com]

- 20. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Primaquine revisited six decades after its discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Primaquine - Wikipedia [en.wikipedia.org]

- 24. academic.oup.com [academic.oup.com]

- 25. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.co.za [journals.co.za]

- 28. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 29. pnas.org [pnas.org]

- 30. The evolution of chloroquine [labonline.com.au]

- 31. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 32. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. scispace.com [scispace.com]

- 35. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. m.youtube.com [m.youtube.com]

- 37. researchgate.net [researchgate.net]

- 38. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 39. ijpsjournal.com [ijpsjournal.com]

biological activity of 6-Methoxy-4-methylquinoline

An In-depth Technical Guide to the Biological Activity of 6-Methoxy-4-methylquinoline

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Within this vast chemical family, this compound (CAS: 41037-26-7; Molecular Formula: C₁₁H₁₁NO; Molecular Weight: 173.21 g/mol ) emerges as a compound of significant interest.[1][2] While direct biological data on this specific molecule is focused, its structural motifs are integral to numerous derivatives exhibiting potent antiparasitic, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known and inferred biological activities of the this compound core. We will delve into its mechanisms of action, supported by data from closely related analogs, and present detailed experimental protocols to facilitate further investigation into this promising chemical scaffold.

Physicochemical Characteristics and Synthetic Landscape

This compound is an organic solid with a melting point of approximately 51-54 °C.[1] Its chemical architecture, featuring a bicyclic aromatic system with a basic nitrogen atom, is modified by a methoxy group at the 6-position and a methyl group at the 4-position. These substitutions are not merely decorative; they critically influence the molecule's electronic properties, lipophilicity, and potential for interaction with biological targets.[1][3]

The synthesis of the quinoline core is well-established, with classic methodologies like the Skraup and Doebner reactions providing versatile routes to a wide array of derivatives.[3][4] The Skraup synthesis, for instance, typically involves the reaction of an aniline (like p-anisidine) with glycerol, an oxidizing agent, and sulfuric acid to construct the quinoline ring system.[4]

References

The Evolving Landscape of 6-Methoxy-4-methylquinoline: A Technical Guide for Therapeutic Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1] Within this privileged class of heterocycles, the 6-methoxy-4-methylquinoline core has emerged as a particularly compelling framework for the design of novel bioactive molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antimalarial, and emerging neuroprotective properties.[2][3] This in-depth technical guide provides a comprehensive exploration of this compound derivatives and their analogues. Moving beyond a simple recitation of facts, this document elucidates the causal relationships between synthetic strategies, structural modifications, and biological outcomes. It offers field-proven insights into the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, detailed experimental protocols for their synthesis and evaluation, and a forward-looking perspective on their future applications in drug discovery.

The Strategic Importance of the this compound Core

The unique arrangement of the methoxy group at the 6-position and the methyl group at the 4-position of the quinoline ring system imparts a distinctive combination of electronic and steric properties. The electron-donating methoxy group can influence the molecule's overall polarity, metabolic stability, and potential for hydrogen bonding, which are critical for target engagement and pharmacokinetic profiles.[4] The 4-methyl group can provide a crucial steric anchor for binding within protein active sites and can be a site for further chemical modification to fine-tune activity and selectivity. This inherent structural blueprint has made the this compound scaffold a fertile ground for the development of targeted therapeutic agents.

Synthetic Strategies: Building the Core and its Derivatives

The construction of the this compound core and its subsequent derivatization relies on a robust toolkit of classic and modern organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis of the Quinoline Ring

Two of the most venerable and reliable methods for constructing the quinoline nucleus are the Combes synthesis and the Doebner-von Miller reaction.

-

The Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[5] For the synthesis of 2,4-disubstituted 6-methoxyquinolines, p-anisidine serves as the key aniline precursor. The reaction proceeds through the formation of an enamine intermediate, followed by a rate-determining intramolecular electrophilic aromatic substitution (annulation) and subsequent dehydration to yield the aromatic quinoline ring.[6]

Diagram: General Mechanism of the Combes Synthesis

Caption: The Combes synthesis proceeds via enamine formation, cyclization, and aromatization.

-

The Doebner-von Miller Reaction: This reaction provides a versatile route to quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] It is particularly well-suited for the synthesis of this compound using p-anisidine and methyl vinyl ketone. The reaction is typically catalyzed by strong Brønsted or Lewis acids.[8] A significant challenge in this synthesis is the potential for polymerization of the α,β-unsaturated carbonyl compound under the acidic conditions, which can lead to tar formation and reduced yields.[8]

Diagram: Doebner-von Miller Reaction Workflow

Caption: Key steps in the Doebner-von Miller synthesis of quinolines.

Protocol: Synthesis of this compound via a Modified Doebner-von Miller Reaction

This protocol is adapted from a patented improved process, highlighting the use of a two-catalyst system to enhance yield and purity.

-

Reaction Setup: To a stirred solution of 4-methoxyaniline (1g, 8.1 mmol) in acetic acid (10 ml), add activated "silferc" (anhydrous ferric chloride impregnated on silica gel) (1.3g, corresponding to 8.1 mmol ferric chloride) under a nitrogen atmosphere.

-

Addition of α,β-Unsaturated Ketone: Stir the reaction mixture for 5 minutes. Slowly add methyl vinyl ketone (MVK) (0.62g, 8.9 mmol) over a period of 15 minutes.

-

Initial Heating: Heat the reaction mixture to 70 °C and maintain the temperature between 70-75 °C for one hour.

-

Second Catalyst and Reflux: Add anhydrous zinc chloride (1.1g, 8.1 mmol) to the reaction mixture and reflux for an additional two hours.

-

Work-up and Isolation: Cool the reaction mixture and filter. Basify the filtrate with a 10% NaOH solution. Extract the aqueous layer with ethyl acetate (3 x 20 ml).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[9]

-

Derivatization Strategies

With the this compound core in hand, a variety of synthetic transformations can be employed to introduce diverse functional groups, thereby creating a library of analogues for biological screening. A particularly valuable intermediate is 4-chloro-6-methoxy-2-methylquinoline, which serves as a versatile precursor for nucleophilic substitution reactions at the 4-position.

Protocol: Three-Step Synthesis of 4-Amino-6-methoxy-2-methylquinoline [10]

This protocol illustrates a common and effective strategy for introducing an amino group at the 4-position, a key pharmacophore in many antimalarial and anticancer quinolines.[11][12]

-

Step 1: Cyclization to form 6-Methoxy-2-methylquinolin-4-ol:

-

Combine 4-methoxyaniline and ethyl acetoacetate in the presence of polyphosphoric acid.

-

Heat the mixture to 170°C for 1 hour.

-

Cool the reaction mixture and pour it into water.

-

Filter the resulting precipitate and wash with water to obtain 6-methoxy-2-methylquinolin-4-ol.[10]

-

-

Step 2: Chlorination to form 4-Chloro-6-methoxy-2-methylquinoline:

-

Suspend the 6-methoxy-2-methylquinolin-4-ol from Step 1 in phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Heat the mixture to 110°C for 1 hour.

-

Carefully quench the reaction by pouring it onto ice water.

-

Neutralize with a base (e.g., sodium bicarbonate solution).

-

Filter the precipitate and wash with water to yield 4-chloro-6-methoxy-2-methylquinoline.[10]

-

-

Step 3: Amination to form 6-Methoxy-2-methylquinolin-4-amine:

-

Heat the 4-chloro-6-methoxy-2-methylquinoline from Step 2 in a sealed vessel with a solution of ammonia (e.g., in ethanol or as aqueous ammonium hydroxide).

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.[10]

-

Diagram: Synthetic Workflow for 4-Amino-6-methoxy-2-methylquinoline

Caption: A three-step synthetic route to a key 4-aminoquinoline derivative.

Pharmacological Landscape and Structure-Activity Relationships

The therapeutic potential of this compound derivatives is vast, with significant research focused on their anticancer and antimalarial activities. Emerging evidence also points towards their utility in the realm of neuroprotection.

Anticancer Activity

Derivatives of the 6-methoxyquinoline scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The mechanism of action is often multifaceted, with some analogues acting as inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for tumor cell proliferation and survival.[13][14]

Structure-Activity Relationship (SAR) Insights:

-

Substitution at the 4-Anilino Position: For 4-anilinoquinoline derivatives, the nature of the substituent on the aniline ring is critical for activity. Studies on related quinoline cores have shown that bulky, hydrophobic groups at the meta-position of the aniline ring can enhance cytotoxicity.[8]

-

The Role of the 6-Methoxy Group: While direct SAR on the 6-methoxy group of the 4-methylquinoline core is still developing, comparative studies on related scaffolds suggest that a methoxy group at this position is often favorable for anticancer activity compared to an unsubstituted quinoline.[15]

-

Hybrid Molecules: The conjugation of the quinoline core with other pharmacophores, such as chalcones, has yielded hybrid molecules with significant antiproliferative activity.[16]

Table 1: Comparative Anticancer Activity (IC₅₀) of Methoxy-Substituted Quinoline Analogues

| Compound/Analogue Class | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features & Reference |

| 6,7-Dimethoxy-4-anilinoquinoline (Cpd 12n) | A549 (Lung) | 7.3 ± 1.0 | 4-anilino substitution on a dimethoxyquinoline core.[2] |

| 6,7-Dimethoxy-4-anilinoquinoline (Cpd 12n) | MCF-7 (Breast) | 6.1 ± 0.6 | 4-anilino substitution on a dimethoxyquinoline core.[2] |

| 2-Aryl-6,7-dimethoxyquinoline (Cpd 14m) | Colon Cancer | 0.875 | 2-aryl substitution on a dimethoxyquinoline core.[2] |

| Quinoline-based dihydrazone (Cpd 3b) | MCF-7 (Breast) | 7.05 | Dihydrazone moiety attached to a quinoline scaffold.[16] |

| Quinoline-based dihydrazone (Cpd 3c) | MCF-7 (Breast) | 7.016 | Dihydrazone moiety attached to a quinoline scaffold.[16] |

Note: Data is for structurally related analogues to provide an indication of potential efficacy. A lower IC₅₀ value indicates greater potency.

Antimalarial Activity

The quinoline core is the backbone of some of the most important antimalarial drugs in history, including chloroquine and quinine.[17] The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This leads to a buildup of toxic free heme, ultimately killing the parasite.[4]

Structure-Activity Relationship (SAR) Insights:

-

The 4-Amino Side Chain: The nature of the side chain at the 4-position is paramount for antimalarial activity. The presence of a basic amino group is a common feature of potent 4-aminoquinoline antimalarials.[18]

-

Substitution on the Quinoline Ring: Modifications to the quinoline ring, including the presence of a 6-methoxy group, can significantly impact potency and overcome drug resistance. In some series of 2-arylvinylquinolines, a 6-methoxy substituent conferred potent activity, although in direct comparisons, a 6-chloro group was found to be superior.[15]

-

Molecular Hybridization: Creating hybrid molecules by linking the 4-aminoquinoline scaffold to other antimalarial pharmacophores is a promising strategy to combat drug-resistant strains of Plasmodium falciparum.[1]

Table 2: Comparative Antimalarial Activity (EC₅₀) of 6-Methoxyquinoline Analogues against P. falciparum

| Compound/Analogue Class | P. falciparum Strain | EC₅₀ (nM) | Key Structural Features & Reference |

| 6-Methoxy-2-(styryl)quinoline (Cpd 8) | Dd2 (CQ-resistant) | 41.2 ± 5.3 | 2-styryl substitution on a 6-methoxyquinoline core.[15] |

| 6-Methoxy-2-(4-nitrostyryl)quinoline (Cpd 9) | Dd2 (CQ-resistant) | 28.6 ± 0.9 | Electron-withdrawing nitro group on the styryl moiety.[15] |

| 4-Methylaminoquinoline (Cpd 9a) | 3D7 (CQ-sensitive) | <500 | 4-methylamino side chain.[18] |

| 4-Methylaminoquinoline (Cpd 9a) | K1 (CQ-resistant) | <500 | 4-methylamino side chain.[18] |

Note: EC₅₀ is the half-maximal effective concentration. A lower value indicates greater potency.

Neuroprotective Potential

Recent research has begun to uncover the neuroprotective effects of quinoline derivatives, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. The proposed mechanisms of action include the modulation of antioxidant defense systems, inhibition of neuroinflammation, and suppression of apoptosis.[19]

While research specifically on this compound derivatives is still in its early stages, studies on structurally related tetrahydroquinolines have shown promise. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective effects in a rat model of Parkinson's disease by reducing oxidative stress and inflammation.[19] The substitution pattern, particularly the presence of hydroxyl or methoxyl groups, appears to be a key determinant of neuroprotective versus neurotoxic activity in related isoquinoline series.[20] This suggests that the 6-methoxy group in the this compound scaffold could be a valuable feature for the design of novel neuroprotective agents.

Future Directions and Conclusion

The this compound scaffold represents a privileged and highly adaptable platform for the discovery of new therapeutic agents. The synthetic methodologies for its construction and derivatization are well-established, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.

Key areas for future research include:

-

Systematic SAR Studies: A comprehensive investigation of how different substituents at various positions of the this compound core influence its anticancer, antimalarial, and neuroprotective activities is warranted.

-

Mechanism of Action Elucidation: Advanced biochemical and cell-based assays are needed to pinpoint the specific molecular targets and signaling pathways modulated by the most potent analogues.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified through in vitro screening must be advanced to preclinical animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.

-

Computational Modeling: The use of molecular docking and other in silico tools can provide valuable insights into the binding modes of these derivatives with their biological targets, guiding the rational design of next-generation compounds.[21][22]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. download.atlantis-press.com [download.atlantis-press.com]

- 15. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 22. researchgate.net [researchgate.net]

6-Methoxy-4-methylquinoline safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 6-Methoxy-4-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. As a quinoline derivative, this compound is of interest in pharmaceutical and organic synthesis research.[1] Adherence to rigorous safety protocols is paramount to mitigate potential risks to laboratory personnel and the environment. This document synthesizes available data from authoritative sources to provide a robust framework for the safe utilization of this compound.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is critical for anticipating its behavior under various laboratory conditions and ensuring appropriate storage and handling.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 41037-26-7 | [2][3] |

| Molecular Formula | C₁₁H₁₁NO | [2][3] |

| Molecular Weight | 173.21 g/mol | [2][3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 52 - 54 °C | [1][3] |

| Boiling Point | 158 °C at 10 mmHg | [1] |

| Solubility | Data not readily available. Quinoline, a related parent compound, is slightly soluble in cold water and more soluble in hot water and many organic solvents. | |

| Density | Data not available | [3] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not consistently available across all databases, data for the closely related compound 6-methoxyquinoline and other quinoline derivatives provide essential guidance on potential hazards. Researchers should handle this compound with the assumption that it presents similar risks.

The GHS classification for the related compound, 6-methoxyquinoline, indicates the following potential hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4][5]

-

Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin. [4][5]

-

Skin Irritation (Category 2), H315: Causes skin irritation. [4][5]

-

Serious Eye Irritation (Category 2), H319: Causes serious eye irritation. [4][5]

-

Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled. [5]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation. [4][5]

Hazard Pictogram:

Safe Handling and Storage Protocols

The causality behind these handling protocols is rooted in minimizing all potential routes of exposure: inhalation, ingestion, and dermal contact.

Engineering Controls

The primary line of defense is to control exposure at the source.

-

Ventilation: All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is crucial to minimize the inhalation of airborne particles or vapors.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is non-negotiable.

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5][6] This is to prevent eye contact which can cause serious irritation.[8]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[6][9] Proper glove removal technique (without touching the glove's outer surface) is critical to avoid skin contact.[9]

-

Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[5]

-

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

General Hygiene Practices

-

Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[5][10]

-

Do not eat, drink, or smoke in laboratory areas.[10]

-

Remove contaminated clothing and wash it before reuse.[10]

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

Experimental Workflow: Safe Handling from Receipt to Disposal

The following diagram outlines the critical control points in the lifecycle of this compound within a laboratory setting.

Caption: A logical workflow for handling this compound.

Emergency Procedures

Preparedness is key to effectively managing accidental exposures or spills.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6][8]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[5][6][8]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6][10]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Wear appropriate respiratory protection and PPE to prevent contact with skin and eyes.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up:

-

For small spills of the solid, carefully sweep up and shovel into a suitable, closed container for disposal. Avoid dust formation.[8]

-

For larger spills, contain the spill and collect it with an inert absorbent material (e.g., sand, silica gel).[8] Place in a designated container for disposal.[10]

-

Ventilate the area and wash the spill site after material pickup is complete.

-

Waste Disposal

All waste materials, including the compound itself, any contaminated materials (e.g., gloves, absorbent paper), and empty containers, must be treated as hazardous waste.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] Do not dispose of in standard trash or down the drain.[12]

-

Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[10]

The following flowchart provides a decision-making framework for waste management.

Caption: Decision process for managing waste related to this compound.

Conclusion

While this compound is a valuable compound for research and development, its handling demands a comprehensive understanding and implementation of safety protocols. By adhering to the guidelines outlined in this document, which are based on established safety data for quinoline derivatives, researchers can mitigate risks and maintain a safe laboratory environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 41037-26-7 | this compound - Synblock [synblock.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.no [fishersci.no]

- 6. chemicalbook.com [chemicalbook.com]

- 7. actylislab.com [actylislab.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemos.de [chemos.de]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

synthesis of 6-Methoxy-4-methylquinoline from p-anisidine

An In-Depth Guide to the Synthesis of 6-Methoxy-4-methylquinoline from p-Anisidine: Protocols, Mechanisms, and Expert Insights

Abstract

This comprehensive application note provides a detailed guide for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol focuses on the direct, acid-catalyzed synthesis from p-anisidine and methyl vinyl ketone via the Doebner-von Miller reaction. This document is structured to provide researchers, scientists, and drug development professionals with a robust framework, encompassing a comparative analysis of synthetic strategies, a detailed step-by-step experimental protocol, characterization techniques, and critical safety considerations. By explaining the causality behind experimental choices and grounding the protocol in authoritative references, this guide aims to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring is critical for modulating pharmacological activity. This compound serves as a key intermediate for more complex molecules, where the methoxy group at the 6-position and the methyl group at the 4-position influence the molecule's electronic properties and steric profile, impacting its interaction with biological targets. This guide presents a reliable method for its synthesis, empowering researchers to access this important molecular building block.

A Comparative Analysis of Synthetic Strategies

The formation of the quinoline ring system from anilines can be achieved through several classic named reactions. The choice of strategy depends on the desired substitution pattern of the final product.

The Combes Quinoline Synthesis

First reported in 1888, the Combes synthesis is a powerful method for preparing substituted quinolines. The reaction involves the acid-catalyzed condensation of an aromatic amine (an aniline) with a β-diketone. The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic quinoline ring.